Technical Deep Dive: 6-Sialyl-N-acetyllactosamine (6-SLN)
Technical Deep Dive: 6-Sialyl-N-acetyllactosamine (6-SLN)
A Definitive Guide for Glycobiologists and Drug Development Professionals [1]
Executive Summary
6-Sialyl-N-acetyllactosamine (6-SLN) is a linear trisaccharide and a critical terminal epitope on N-linked glycans.[1] It serves as the primary receptor determinant for human-adapted influenza A viruses (H1N1, H3N2), distinguishing them from avian strains that preferentially bind the 3-isomer (3-SLN).[1]
This guide dissects the chemical architecture, enzymatic synthesis, and analytical profiling of 6-SLN. It is designed to move beyond basic definitions into actionable experimental protocols and structural insights required for high-level research and therapeutic development.
| Key Parameter | Specification |
| Common Abbreviation | 6-SLN, 6'-SLN |
| IUPAC Name | |
| Molecular Formula | |
| Molecular Weight | 674.60 g/mol |
| CAS Number | 174757-71-2 (Sodium Salt) |
| Biological Role | Host-specific receptor for Human Influenza Hemagglutinin (HA) |
Chemical Architecture
The structural integrity of 6-SLN is defined by its specific glycosidic linkages. Unlike its isomer 3-SLN, the sialic acid in 6-SLN is attached to the C6 hydroxyl of the galactose residue. This
Structural Connectivity
The molecule consists of three monosaccharide units:
-
Non-reducing end:
-Acetylneuraminic acid (Neu5Ac)[1] -
Reducing end:
-Acetylglucosamine (GlcNAc)
Diagram 1: Structural Node Map
The following diagram illustrates the precise connectivity and linkage types defining 6-SLN.
Figure 1: Connectivity map of 6-SLN showing the critical
Synthesis & Production
While chemical synthesis of 6-SLN is possible, it is often plagued by low regioselectivity at the C6 position. Chemo-enzymatic synthesis is the industry standard for producing high-purity 6-SLN for glycan arrays and inhibitor screening.
The Enzymatic Engine: ST6Gal-I
The enzyme
Diagram 2: Enzymatic Synthesis Pathway
Figure 2: Reaction scheme for the ST6Gal-I mediated synthesis of 6-SLN.
Protocol: Enzymatic Synthesis of 6-SLN
Objective: Milligram-scale synthesis of 6-SLN from LacNAc.
Reagents:
-
Acceptor: N-acetyllactosamine (LacNAc) [10 mM final][1]
-
Donor: CMP-N-acetylneuraminic acid (CMP-Neu5Ac) [12 mM final][1]
-
Enzyme: Recombinant human ST6Gal-I (e.g., from E. coli or mammalian expression systems)[1]
-
Buffer: 50 mM Tris-HCl, pH 7.2
-
Cofactor: 10 mM
(Critical for ST6Gal-I activity)[1] -
Stabilizer: 0.1% BSA (optional)[1]
Workflow:
-
Preparation: Dissolve LacNAc and CMP-Neu5Ac in the Tris-HCl buffer containing
. -
Initiation: Add ST6Gal-I enzyme (approx. 5-10 mU per
mol of acceptor).[1] -
Incubation: Incubate at 37°C for 12–24 hours.
-
Note: Monitor pH; sialyltransferase activity can drop if pH drifts below 6.5.
-
-
Monitoring: Analyze aliquots by TLC (Solvent: n-Butanol:Acetic Acid:Water 2:1:1) or HPAEC-PAD.[1]
-
Purification:
-
Quench reaction by heating to 65°C for 10 mins or by adding EDTA.
-
Purify using Size Exclusion Chromatography (Bio-Gel P-2) or Anion Exchange Chromatography (Resource Q) to separate the negatively charged 6-SLN from neutral LacNAc.[1]
-
Analytical Characterization
Validating the structure of 6-SLN requires distinguishing it from its isomer, 3-SLN. Standard analytical techniques include NMR and Mass Spectrometry.
NMR Spectroscopy ( and )
The
| Residue | Atom | Approx.[4] Shift ( | Diagnostic Feature |
| Neu5Ac | H-3 (equatorial) | 2.67 | Diagnostic dd; Downfield shift compared to free Neu5Ac.[1] |
| Neu5Ac | H-3 (axial) | 1.72 | Large geminal coupling ( |
| Gal | H-1 (Anomeric) | 4.44 | |
| GlcNAc | H-1 (Anomeric) | 5.19 ( | Reducing end exists as |
| N-Acetyl | 2.03 - 2.05 | Singlets for GlcNAc and Neu5Ac acetyl groups. |
Note: Shifts are referenced to TSP/DSS in
Mass Spectrometry (MS/MS)
Differentiation of linkage isomers (
-
6-SLN (
): Produces a dominant cross-ring cleavage ion .[1] -
3-SLN (
): Produces a dominant ion (dehydrated fragment).[1]
This fragmentation pattern is a robust fingerprint for structural validation without the need for permethylation.
Biological Applications: Influenza Research
The primary utility of 6-SLN in drug development is as a surrogate for human respiratory receptors.
Host Tropism Mechanism
Influenza Hemagglutinin (HA) proteins exhibit exquisite specificity:
-
Human Influenza (H1, H3): Binds 6-SLN (Umbrella topology).[1] The binding pocket is wider, accommodating the folded conformation.
-
Avian Influenza (H5, H7): Binds 3-SLN (Cone topology).[1] The binding pocket is narrow.
Diagram 3: Influenza Receptor Specificity Logic
Figure 3: Logic flow demonstrating the receptor specificity that dictates influenza host range.[1]
Drug Development Use Case
Researchers use 6-SLN conjugated to nanoparticles or glycan arrays to:
-
Surveillance: Monitor emerging avian flu strains for mutations (e.g., Q226L in H3 HA) that switch preference from 3-SLN to 6-SLN, signaling pandemic potential.[1]
-
Inhibitor Screening: Test small molecules that mimic the 6-SLN structure to block HA binding sites.
References
-
PubChem. 6'-Sialyl-N-acetyllactosamine Compound Summary. National Library of Medicine. [Link][1]
-
Gambaryan, A. S., et al. (1997).[1] Specification of receptor-binding phenotypes of influenza virus isolates from different hosts using synthetic sialylglycopolymers. Virology.[5] [Link]
-
Meng, L., et al. (2013).[1][6] Enzymatic basis for N-glycan sialylation: Structure of rat ST6GAL1.[6] Journal of Biological Chemistry. [Link]
-
De Leoz, M. L., et al. (2011).[1] Cross-Ring Fragmentation Patterns in the Tandem Mass Spectra of Underivatized Sialylated Oligosaccharides. Analytical Chemistry.[7][8] [Link]
Sources
- 1. rcsb.org [rcsb.org]
- 2. Cross-Ring Fragmentation Patterns in the Tandem Mass Spectra of Underivatized Sialylated Oligosaccharides and Their Special Suitability for Spectrum Library Searching - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 6'-Sialyl-N-acetyllactosamine | C25H42N2O19 | CID 16212424 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. exact-sciences.tau.ac.il [exact-sciences.tau.ac.il]
- 5. Polymer-bound 6' sialyl-N-acetyllactosamine protects mice infected by influenza virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Enzymatic basis for N-glycan sialylation: structure of rat α2,6-sialyltransferase (ST6GAL1) reveals conserved and unique features for glycan sialylation. | Sigma-Aldrich [sigmaaldrich.com]
- 7. lebrilla.faculty.ucdavis.edu [lebrilla.faculty.ucdavis.edu]
- 8. files01.core.ac.uk [files01.core.ac.uk]
